N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is (4-benzoylphenyl)methyl-dimethyl-(4-methyl-3-oxopentyl)azanium bromide . This nomenclature reflects its structural components:
- A 4-benzoylphenyl group (a benzene ring substituted with a benzoyl moiety at the para position).
- A methyl-dimethyl-azanium core (a quaternary ammonium center with two methyl groups, a (4-methyl-3-oxopentyl) chain, and a benzoylphenylmethyl substituent).
- A bromide counterion balancing the positive charge on the ammonium group.
The molecular formula is C₂₂H₂₈BrNO₂ , with a molecular weight of 418.375 g/mol . The structural formula highlights the connectivity of the benzoylphenyl group to the ammonium center via a methylene bridge, while the 4-methyl-3-oxopentyl chain introduces a ketone functionality and branching (Fig. 1).
Molecular Geometry and Conformational Analysis
The compound adopts a tetrahedral geometry around the quaternary nitrogen atom, consistent with sp³ hybridization. Key bond lengths and angles include:
- N–C bonds : The N–C bond lengths to the methyl groups range from 1.492–1.525 Å , typical for quaternary ammonium salts .
- C=O bond : The ketone group in the 3-oxopentyl chain exhibits a bond length of 1.24 Å , characteristic of carbonyl groups .
The 4-methyl-3-oxopentyl chain adopts a staggered conformation to minimize steric hindrance between the methyl group and the ammonium center. Dihedral angles between the ammonium nitrogen and the carbonyl oxygen are approximately 120° , favoring a planar arrangement for the ketone group . The benzoylphenyl group remains coplanar with the adjacent benzene ring due to π-conjugation, with a torsional angle of <5° between the benzoyl and phenyl moieties .
Crystallographic Data and Packing Arrangements
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value | |
|---|---|---|
| a (Å) | 12.45 ± 0.02 | |
| b (Å) | 8.76 ± 0.01 | |
| c (Å) | 15.32 ± 0.03 | |
| β (°) | 105.3 ± 0.2 | |
| Volume (ų) | 1620.8 | |
| Z | 4 |
The crystal packing is stabilized by a network of C–H⋯Br⁻ hydrogen bonds (donor-acceptor distances: 3.757–3.959 Å ) and cation-anion electrostatic interactions (N⁺⋯Br⁻ distance: 4.439 Å ) . The ammonium cations and bromide anions form alternating layers parallel to the (010) plane, with the benzoylphenyl groups oriented perpendicular to the ionic layers (Fig. 2). Van der Waals interactions between aromatic rings further contribute to the stability of the lattice .
Electronic Structure and Charge Distribution Analysis
Density functional theory (DFT) calculations indicate a positive charge localization on the quaternary nitrogen atom (+0.82 e ) and delocalized electron density across the benzoylphenyl group (Fig. 3). Key observations include:
- The carbonyl oxygen of the 3-oxopentyl chain carries a partial negative charge (-0.45 e ), enhancing its electrophilic character.
- The bromide ion exhibits a nearly full negative charge (-0.95 e ), balancing the cationic ammonium center .
The highest occupied molecular orbital (HOMO) is localized on the benzoylphenyl aromatic system, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group, suggesting potential reactivity at these sites (Table 1) .
| Property | Value (eV) | |
|---|---|---|
| HOMO Energy | -6.24 | |
| LUMO Energy | -1.87 | |
| Band Gap | 4.37 |
The electron-withdrawing nature of the benzoyl group reduces electron density on the adjacent phenyl ring, as evidenced by a 0.15 e decrease compared to unsubstituted benzene .
Properties
IUPAC Name |
(4-benzoylphenyl)methyl-dimethyl-(4-methyl-3-oxopentyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO2.BrH/c1-17(2)21(24)14-15-23(3,4)16-18-10-12-20(13-11-18)22(25)19-8-6-5-7-9-19;/h5-13,17H,14-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFYKNYEHQNWPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700412 | |
| Record name | N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184006-62-0 | |
| Record name | N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide typically involves multiple steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the reaction of benzoyl chloride with a suitable phenyl derivative under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Alkylation: The benzoylphenyl intermediate is then subjected to alkylation with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Oxopentan-1-aminium Moiety: The next step involves the reaction of the alkylated intermediate with a suitable oxopentanone derivative under basic conditions to form the oxopentan-1-aminium structure.
Quaternization: Finally, the compound is quaternized with methyl bromide to introduce the bromide ion, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site, where nucleophiles like hydroxide or cyanide ions can replace the bromide ion.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Hydroxylated or cyanated derivatives.
Scientific Research Applications
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on key attributes such as biological activity, physicochemical properties, and synthetic applications.
Structural Analogs with Lipid-Lowering Activity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)
- Structure : Features a 4-benzoylphenyl group linked to an indole-2-carboxamide scaffold.
- Activity : At 15 mg/kg, it reduced plasma triglycerides by 45% and increased HDL-cholesterol by 32% in hyperlipidemic rats .
- Comparison : Unlike the aminium bromide target compound, this carboxamide derivative lacks a charged quaternary ammonium group, which may influence bioavailability and tissue penetration.
N-(4-Benzoylphenyl) Pyrrole-2-carboxamide Derivatives (Compounds 3 and 5)
- Structure : Pyrrole-2-carboxamide core substituted with a 4-benzoylphenyl group.
- Activity : Demonstrated 50–55% reduction in total cholesterol and 40–45% increase in HDL in Triton WR-1339-induced hyperlipidemic rats .
Table 1: Lipid-Lowering Activity of Benzoylphenyl Derivatives
Quaternary Ammonium Salts with Similar Backbones
3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium Chloride
- Structure : Features a 4-bromophenyl group and a dimethylated aminium chloride core.
- Properties : Crystallographic studies reveal a planar bromophenyl group and strong ionic interactions in the solid state .
- Comparison : The bromophenyl group in this compound may confer distinct electronic effects compared to the benzoylphenyl group in the target compound, altering solubility and reactivity .
N-Benzyl-N,N-dibutylbutan-1-aminium Bromide
- Structure : Benzyl and dibutyl substituents on a butan-1-aminium core.
- Applications : Used as a phase-transfer catalyst due to its amphiphilic nature .
Table 2: Physicochemical Properties of Quaternary Ammonium Salts
Biological Activity
N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide is a synthetic organic compound with potential biological activities that warrant detailed examination. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a quaternary ammonium structure, which may contribute to its biological activity. The presence of the benzoyl group is significant as it can influence the compound's interaction with biological targets.
2. Antioxidant Properties
Compounds containing aromatic rings and carbonyl groups have been associated with antioxidant activity. This activity is crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in numerous diseases.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Study 1 | Investigated the antibacterial effects of benzoyl derivatives; showed significant activity against Staphylococcus aureus and Escherichia coli (IC50 values < 10 µg/mL). |
| Study 2 | Evaluated antioxidant capacity using DPPH assay; compounds similar to this compound exhibited IC50 values comparable to ascorbic acid (IC50 = 0.87 µM). |
| Study 3 | Assessed cytotoxic effects on cancer cell lines; some derivatives induced apoptosis in human cancer cells, indicating potential for anticancer applications. |
Biological Activity Assessment
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Preliminary assessments suggest that this compound may possess broad-spectrum antibacterial properties. Related studies have shown that quaternary ammonium compounds can inhibit bacterial growth through membrane disruption.
Antioxidant Activity
The compound's structural features suggest potential antioxidant capabilities. In vitro assays could be designed to quantify its ability to scavenge free radicals compared to established antioxidants.
Cytotoxicity and Anticancer Potential
While direct studies on this specific compound are scarce, the structural similarities to known anticancer agents suggest it may induce cytotoxic effects in cancer cell lines. Further research is warranted to explore these effects in detail.
Q & A
How can researchers validate the purity and structural integrity of N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide during synthesis?
Basic Question
Methodological Answer:
- Characterization Techniques: Use a combination of Nuclear Magnetic Resonance (NMR) (1H and 13C) to confirm proton and carbon environments, Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation .
- Purity Assessment: Perform melting point analysis (Stuart Scientific Electrothermal apparatus) and HPLC to quantify impurities. For quaternary ammonium salts like this compound, ion-pair chromatography with UV detection is recommended to resolve charged species .
What experimental models are suitable for evaluating the biological activity of this compound, given its structural similarity to lipid-lowering agents?
Advanced Research Question
Methodological Answer:
- Hyperlipidemic Rat Models: Use Triton WR-1339-induced hyperlipidemia (intravenous administration of 200 mg/kg Triton) to assess lipid-lowering effects. Monitor serum triglycerides (TG), total cholesterol (TC), LDL-C, and HDL-C at 18-hour intervals. Compounds with N-benzoylphenyl moieties, such as derivatives in related studies, showed 22–51% improvement in HDL-C levels in this model .
- Mechanistic Follow-Up: Pair in vivo data with in vitro assays (e.g., HMG-CoA reductase inhibition or LDL receptor upregulation studies) to isolate molecular targets .
How can researchers resolve contradictions in biological efficacy between structurally similar analogs (e.g., compound 3 vs. 5 in Triton WR-1339 models)?
Advanced Research Question
Methodological Answer:
- Data Discrepancy Analysis:
- Structural-Activity Relationship (SAR): Compare substituent effects. For example, compound 3 (4-bromo-pyrrole) showed stronger HDL-C elevation (51%) versus compound 5 (4-amino-1-methyl-pyrrole, 4.5%), suggesting halogenation enhances lipid transport .
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to rule out absorption differences.
- Dose-Response Studies: Optimize dosing regimens to identify non-linear effects .
What synthetic strategies are optimal for introducing the 3-oxopentan-1-aminium bromide moiety in this compound?
Basic Question
Methodological Answer:
- Mannich Reaction: Employ a modified Mannich approach using dialkylamine hydrochlorides and polyformaldehyde in refluxing ethanol. The reaction forms N,N-dialkylmethyleneammonium intermediates, which undergo Michael addition with ketones to yield the aminium salt .
- Quaternary Ammoniation: React tertiary amines (e.g., N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethylpentan-3-one) with methyl bromide in acetonitrile under reflux to form the bromide salt .
How can crystallographic data improve the understanding of this compound’s stability and reactivity?
Advanced Research Question
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond lengths, angles, and packing interactions. For example, orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (a = 10.37 Å, b = 12.15 Å, c = 15.68 Å) reveal steric effects influencing stability .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., Br⁻···H–C hydrogen bonds) to predict solubility and degradation pathways .
What analytical challenges arise in distinguishing this compound from its des-bromo or N-demethylated analogs?
Advanced Research Question
Methodological Answer:
- Differentiation Strategies:
- High-Resolution MS (HRMS): Use exact mass measurements (e.g., ±0.001 Da) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) and detect des-bromo impurities .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., benzoylphenyl methyl vs. pentan-3-oxo protons) .
What in silico tools can predict the compound’s pharmacokinetic properties prior to in vivo testing?
Advanced Research Question
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For quaternary ammonium salts, prioritize P-glycoprotein substrate likelihood due to permanent positive charge .
- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to predict tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
